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Compound of Interest

Compound Name: Indapamide

Cat. No.: B195227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Indapamide, a thiazide-like diuretic, is a widely prescribed therapeutic agent for the

management of hypertension. Its efficacy is intrinsically linked to its bioavailability, which is

significantly influenced by its dissolution characteristics. As a drug substance classified under

the Biopharmaceutics Classification System (BCS) Class II, Indapamide exhibits low aqueous

solubility and high permeability. This inherent low solubility presents a challenge in the

development of oral dosage forms with optimal drug release profiles. The formation of different

salt forms is a common and effective strategy to enhance the aqueous solubility and dissolution

rate of poorly soluble drugs like Indapamide. This guide provides a comparative overview of

the dissolution profiles of different salt forms of Indapamide, supported by available data and

established scientific principles.

Data Presentation: Comparison of Indapamide Salt
Form Properties
While direct comparative dissolution studies on various Indapamide salt forms are not

extensively available in the public domain, a comparison can be drawn from their known

physicochemical properties, particularly solubility. The following table summarizes the available

solubility data for Indapamide hemihydrate and provides an inferred solubility profile for the

sodium salt based on general chemical principles.
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Salt Form
Chemical
Formula

Molecular
Weight ( g/mol
)

Aqueous
Solubility

Key
Characteristic
s

Indapamide

Hemihydrate

(C₁₆H₁₆ClN₃O₃S)

₂·H₂O
749.68

Practically

insoluble in water

(75 mg/L).[1]

Soluble in

organic solvents

like methanol

and ethanol.[2]

The commonly

used form in

pharmaceutical

formulations. Its

low solubility

necessitates

formulation

strategies to

enhance

dissolution.

Indapamide

Sodium Salt

C₁₆H₁₅ClN₃NaO₃

S
387.81

Highly soluble in

aqueous

solutions at high

pH.

The formation of

a sodium salt

significantly

increases the

aqueous

solubility of

Indapamide,

which is

expected to lead

to a faster

dissolution rate

compared to the

hemihydrate

form, especially

in neutral to

alkaline media.

Experimental Protocols
A standardized and robust dissolution testing protocol is crucial for accurately comparing the

release characteristics of different salt forms of a drug. The following methodology outlines a

comprehensive approach for the comparative dissolution profiling of Indapamide salt forms.
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Objective: To compare the in vitro dissolution profiles of Indapamide hemihydrate and

Indapamide sodium salt.

Materials:

Indapamide hemihydrate powder

Indapamide sodium salt powder

Dissolution Media:

0.1 N Hydrochloric Acid (pH 1.2)

Phosphate Buffer (pH 6.8)

Purified Water

Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus)

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a

UV detector.

Methods:

Preparation of Dissolution Media: Prepare fresh dissolution media as per standard laboratory

procedures. De-aerate the media before use.

Dissolution Test Parameters:

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium Volume: 900 mL

Temperature: 37 ± 0.5 °C

Paddle Speed: 75 RPM

Sample Preparation:
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Accurately weigh an amount of each Indapamide salt form equivalent to a standard dose

(e.g., 2.5 mg of Indapamide).

For a direct comparison of intrinsic dissolution rates, the powders can be introduced

directly into the dissolution vessel. For a more formulation-relevant comparison, simple,

non-disintegrating compacts of the pure salts can be prepared.

Dissolution Procedure:

Place the dissolution medium in the vessels and allow it to equilibrate to the set

temperature.

Introduce the prepared sample of each salt form into separate dissolution vessels.

Start the paddle rotation.

Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals

(e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Sample Analysis:

Filter the collected samples through a suitable filter (e.g., 0.45 µm).

Analyze the filtrate for Indapamide concentration using a validated HPLC method.

HPLC Conditions (Example):

Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer)

Flow Rate: 1.0 mL/min

Detection Wavelength: 242 nm

Injection Volume: 20 µL
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Data Analysis:

Calculate the cumulative percentage of drug dissolved at each time point.

Plot the dissolution profiles (percentage of drug dissolved vs. time) for each salt form in

each medium.

Compare the dissolution profiles using similarity (f2) and difference (f1) factors.

Mandatory Visualization
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Experimental workflow for comparative dissolution profiling.
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Drug Substance

Modification Process
Resulting Salt Form

Impact on Dissolution

Indapamide (Free Acid/Hemihydrate)
- Poorly water-soluble
- Crystalline structure

Salt Formation
(e.g., with NaOH)

Enhanced Dissolution Rate
- Faster onset of action

- Improved bioavailability

slower dissolution

Indapamide Sodium Salt
- Higher aqueous solubility
- Potentially amorphous or

  different crystal lattice leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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